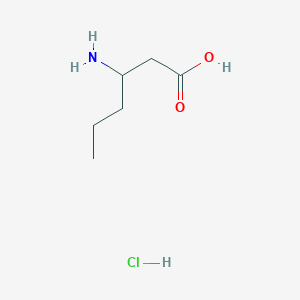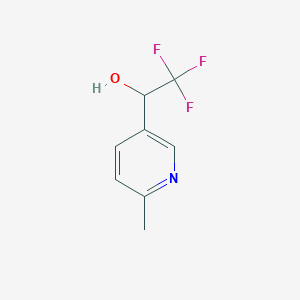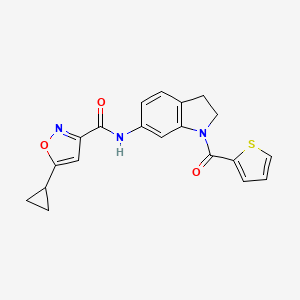![molecular formula C16H19NO4 B2700737 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2287323-44-6](/img/structure/B2700737.png)
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.1.0]heptane-7-carboxylic acid.
作用機序
The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a modulator of the GABAergic system. It is believed to enhance GABAergic neurotransmission by increasing the release of GABA and inhibiting its reuptake. This results in an overall increase in the inhibitory tone of the central nervous system, leading to anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to an overall increase in inhibitory tone. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. This results in a decrease in excitatory tone, leading to anticonvulsant and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. It has also been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid. One of the areas of interest is its potential as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Additionally, studies are needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic effects.
合成法
The synthesis of 2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid involves the condensation reaction between 1,3-cyclohexadiene and phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and neurodegenerative disorders.
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)14-11-7-4-8-12(13(11)14)17-16(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZNPWRXBVQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)O)C(C1)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)

